molecular formula C24H33FO4 B12796098 21-Fluoro-17-alpha-hydroxy-6-alpha-methylpregn-4-ene-3,20-dione acetate (ester) CAS No. 3185-11-3

21-Fluoro-17-alpha-hydroxy-6-alpha-methylpregn-4-ene-3,20-dione acetate (ester)

Cat. No.: B12796098
CAS No.: 3185-11-3
M. Wt: 404.5 g/mol
InChI Key: XEQJIVJGTBOOER-USTFCYDESA-N
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Description

NIOSH/TU5024400 is a compound studied by the National Institute for Occupational Safety and Health (NIOSH). It is primarily used in analytical methods for monitoring workplace exposure to various contaminants. This compound plays a crucial role in ensuring occupational safety and health by providing accurate measurements of hazardous substances in the workplace.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of NIOSH/TU5024400 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of various reagents and catalysts to achieve the desired chemical structure.

Industrial Production Methods: In industrial settings, the production of NIOSH/TU5024400 is scaled up to meet the demand for workplace exposure monitoring. The industrial production methods focus on optimizing the yield and purity of the compound while minimizing production costs. These methods often involve large-scale chemical reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: NIOSH/TU5024400 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in analytical methods.

Common Reagents and Conditions: The common reagents used in the reactions involving NIOSH/TU5024400 include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.

Major Products Formed: The major products formed from the reactions of NIOSH/TU5024400 depend on the specific reaction conditions and reagents used. These products are typically analyzed to ensure the accuracy and reliability of the analytical methods.

Scientific Research Applications

NIOSH/TU5024400 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a standard for calibrating analytical instruments. In biology and medicine, it helps in monitoring exposure to hazardous substances and assessing the effectiveness of protective measures. In industry, it is used to ensure compliance with occupational safety regulations and to protect workers from harmful exposures.

Mechanism of Action

The mechanism of action of NIOSH/TU5024400 involves its interaction with specific molecular targets and pathways. It is designed to bind to certain contaminants, allowing for their accurate measurement and analysis. The molecular targets and pathways involved in this process are critical for its effectiveness in monitoring workplace exposures.

Comparison with Similar Compounds

NIOSH/TU5024400 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include various volatile organic compounds (VOCs) and other analytical standards used in workplace exposure monitoring. NIOSH/TU5024400 stands out due to its high accuracy and reliability in detecting a wide range of contaminants.

List of Similar Compounds:
  • Volatile Organic Compounds (VOCs)
  • Analytical Standards for Workplace Exposure Monitoring
  • Other NIOSH-Approved Compounds for Occupational Safety

NIOSH/TU5024400 is a vital compound in ensuring occupational safety and health, providing accurate and reliable measurements of hazardous substances in the workplace. Its unique properties and wide range of applications make it an essential tool for protecting workers and ensuring compliance with safety regulations.

Properties

CAS No.

3185-11-3

Molecular Formula

C24H33FO4

Molecular Weight

404.5 g/mol

IUPAC Name

[(6S,8R,9S,10R,13S,14S,17R)-17-(2-fluoroacetyl)-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H33FO4/c1-14-11-17-18(22(3)8-5-16(27)12-20(14)22)6-9-23(4)19(17)7-10-24(23,21(28)13-25)29-15(2)26/h12,14,17-19H,5-11,13H2,1-4H3/t14-,17+,18-,19-,22+,23-,24-/m0/s1

InChI Key

XEQJIVJGTBOOER-USTFCYDESA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)CF)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)CF)OC(=O)C)C)C4(C1=CC(=O)CC4)C

Origin of Product

United States

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